molecular formula C11H16N2 B13304604 n1-Cyclobutyl-4-methylbenzene-1,2-diamine

n1-Cyclobutyl-4-methylbenzene-1,2-diamine

Katalognummer: B13304604
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: LXILRWDRBCBAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n1-Cyclobutyl-4-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclobutyl-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with cyclobutyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like chloroform .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: n1-Cyclobutyl-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .

Wissenschaftliche Forschungsanwendungen

n1-Cyclobutyl-4-methylbenzene-1,2-diamine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which n1-Cyclobutyl-4-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: n1-Cyclobutyl-4-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

1-N-cyclobutyl-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3

InChI-Schlüssel

LXILRWDRBCBAIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC2CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.